3-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide
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Overview
Description
3-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide is a synthetic organic compound characterized by the presence of a fluorophenoxy group, a pyridinylmethyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the 4-fluorophenoxy intermediate.
Introduction of the Pyridinylmethyl Group: The next step involves the reaction of the intermediate with pyridine-3-carboxaldehyde under reductive amination conditions to introduce the pyridinylmethyl group.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with propane-1-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinylmethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to the corresponding amine.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
Medically, this compound has potential applications as a drug candidate. The presence of the sulfonamide group suggests it could act as an inhibitor for certain enzymes, making it a candidate for the treatment of diseases such as cancer or bacterial infections.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The fluorophenoxy and pyridinylmethyl groups can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenoxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide
- 3-(4-bromophenoxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide
- 3-(4-methylphenoxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide
Uniqueness
Compared to similar compounds, 3-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance metabolic stability and improve binding affinity in drug molecules, making this compound particularly interesting for medicinal chemistry applications.
Properties
IUPAC Name |
3-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3S/c16-14-4-6-15(7-5-14)21-9-2-10-22(19,20)18-12-13-3-1-8-17-11-13/h1,3-8,11,18H,2,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGAYPMPYALREK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)CCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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